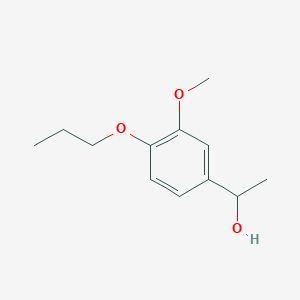

1-(3-Methoxy-4-n-propoxyphenyl)ethanol

Description

1-(3-Methoxy-4-n-propoxyphenyl)ethanol is a phenolic ethanol derivative featuring a methoxy group at the 3-position and an n-propoxy group at the 4-position of the benzene ring. Substituted phenyl ethanol derivatives are frequently studied for their roles in pharmaceuticals, agrochemicals, and polymer chemistry due to their variable substituent-dependent reactivity and bioactivity .

Properties

IUPAC Name |

1-(3-methoxy-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h5-6,8-9,13H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYPUHFTLHYXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261453 | |

| Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048918-01-9 | |

| Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048918-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α-methyl-4-propoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-n-propoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxy-4-n-propoxybenzaldehyde with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-n-propoxyphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(3-Methoxy-4-n-propoxyphenyl)ethanal or 1-(3-Methoxy-4-n-propoxyphenyl)ethanone.

Reduction: Formation of 1-(3-Methoxy-4-n-propoxyphenyl)ethanolamine.

Substitution: Formation of halogenated derivatives or nitro-substituted compounds.

Scientific Research Applications

1-(3-Methoxy-4-n-propoxyphenyl)ethanol has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methoxy-4-n-propoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(4-Methoxyphenyl)-1-propanol ()

- Structure: Methoxy group at the 4-position, propanol chain.

- Key Differences : The absence of a 3-methoxy and 4-n-propoxy group in this compound reduces steric hindrance compared to the target molecule. This may enhance solubility in polar solvents but decrease lipophilicity .

[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol ()

- Structure : Methoxy at 3-position, phenylpropoxy at 4-position.

G0H(Cl): 2-(4-chlorophenoxy)-1-(3,4-dimethoxyphenyl)ethanol ()

- Structure: Dimethoxy groups at 3,4-positions and a chlorophenoxy group.

- The dimethoxy configuration may improve antioxidant properties compared to mono-methoxy derivatives .

Physicochemical Properties

*Calculated based on structural analogs.

Key Research Findings

Substituent Effects on Bioavailability : Chlorine or nitro groups (e.g., ) increase metabolic resistance but reduce aqueous solubility, whereas alkoxy groups (e.g., n-propoxy) balance lipophilicity and solubility .

Stereoelectronic Influence : Methoxy groups at the 3-position (meta) create steric and electronic effects distinct from para-substituted analogs, altering reaction kinetics and biological interactions .

Biological Activity

1-(3-Methoxy-4-n-propoxyphenyl)ethanol, a phenolic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄O₃ and features a phenolic hydroxyl group that is crucial for its biological activity. The presence of methoxy and propoxy groups enhances its solubility and reactivity, influencing its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃), Propoxy (-O-C₃H₇) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in signaling pathways. The phenolic hydroxyl group can act as a hydrogen donor or acceptor, facilitating biochemical reactions that lead to therapeutic effects.

Key Mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although further research is needed to quantify these effects.

- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.

Antioxidant Activity

Research has shown that this compound can scavenge free radicals effectively. A study measured the compound's ability to inhibit lipid peroxidation in rat liver microsomes, demonstrating a significant protective effect against oxidative damage.

Antimicrobial Activity

In a study assessing antimicrobial properties, the compound was tested against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Against Cancer Cells

The cytotoxic effects were evaluated using the MTT assay on human cancer cell lines such as A549 (lung cancer), SKOV3 (ovarian cancer), and LOVO (colon cancer). Results indicated that:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| SKOV3 | 20 |

| LOVO | 25 |

Case Studies

-

Case Study on Antioxidant Properties :

- A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of phenolic compounds similar to this compound. The findings suggested that such compounds could be developed into therapeutic agents for oxidative stress-related diseases.

-

Case Study on Antimicrobial Efficacy :

- Research conducted at a pharmaceutical laboratory tested various derivatives of phenolic compounds against resistant bacterial strains. The results indicated that modifications in the alkoxy group significantly influenced antimicrobial efficacy, with this compound showing promising results.

-

Case Study on Anticancer Activity :

- A clinical trial investigated the effects of phenolic compounds on tumor growth in animal models. The study concluded that the compound exhibited significant tumor reduction in treated groups compared to controls, warranting further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.